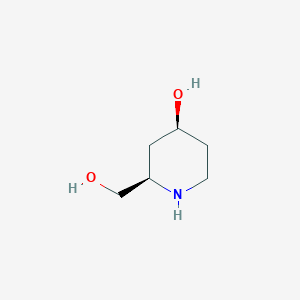
3-Propyladamantan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Propyladamantan-1-amine is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of a propyl group attached to the adamantane framework, along with an amine group at the first position. The adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyladamantan-1-amine typically involves the functionalization of the adamantane core One common method is the alkylation of adamantane with propyl halides in the presence of a strong baseThe reaction conditions often require elevated temperatures and the use of solvents like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation of precursor compounds or continuous flow synthesis techniques. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents .
Analyse Des Réactions Chimiques
Types of Reactions
3-Propyladamantan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include various substituted adamantane derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
3-Propyladamantan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a pharmacological agent due to its structural similarity to other bioactive adamantane derivatives.
Medicine: Investigated for its antiviral and neuroprotective properties.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 3-Propyladamantan-1-amine involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter release by interacting with receptors in the central nervous system. Additionally, its antiviral activity is attributed to its ability to inhibit viral replication by interfering with viral protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amantadine: Known for its antiviral and antiparkinsonian effects.
Rimantadine: Another antiviral agent with a similar structure.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness
3-Propyladamantan-1-amine stands out due to its unique propyl substitution, which imparts distinct chemical and biological properties compared to other adamantane derivatives. This makes it a valuable compound for specialized applications in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
80121-61-5 |
|---|---|
Formule moléculaire |
C13H23N |
Poids moléculaire |
193.33 g/mol |
Nom IUPAC |
3-propyladamantan-1-amine |
InChI |
InChI=1S/C13H23N/c1-2-3-12-5-10-4-11(6-12)8-13(14,7-10)9-12/h10-11H,2-9,14H2,1H3 |
Clé InChI |
COHBMLHLXRNIBJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC12CC3CC(C1)CC(C3)(C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Nitro-N-{3-[(4-nitrobenzoyl)aMino]phenyl}benzaMide](/img/structure/B11710748.png)


![4-{5-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11710769.png)




![2-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11710802.png)
![3-hydroxy-N'-{(E)-[5-(2-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide](/img/structure/B11710806.png)
![N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B11710815.png)
![(2E)-3-(4-methoxyphenyl)-2-[(E)-morpholine-4-carbonyl]prop-2-enenitrile](/img/structure/B11710833.png)

![(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B11710836.png)
